molecular formula C8H15NO2 B2373651 Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine CAS No. 1969287-49-7

Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine

Cat. No.: B2373651
CAS No.: 1969287-49-7
M. Wt: 157.213
InChI Key: NFCIMLODCWRFAM-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by its unique hexahydro-2H-furo[3,4-b]morpholine structure, which includes a fused ring system with both furan and morpholine components. The presence of two methyl groups at the 2-position adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine typically involves the use of 1,2-amino alcohols and related compounds. A common method includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be coupled with α-haloacid chlorides, followed by cyclization and reduction to yield the desired morpholine derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of solid-phase synthesis techniques. This method allows for the efficient and scalable production of morpholine derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions

Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced morpholine derivatives .

Scientific Research Applications

Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine involves its interaction with specific molecular targets and pathways. For instance, it may act as a modulator of lysosomal pH, affecting cellular processes by altering the pH within lysosomes. This modulation can disrupt the homeostasis of lysosomal enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine is unique due to its specific fused ring structure and the presence of two methyl groups at the 2-position. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(4aR,7aS)-2,2-dimethyl-3,4,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2)5-9-6-3-10-4-7(6)11-8/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCIMLODCWRFAM-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2COCC2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN[C@@H]2COC[C@H]2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.